2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles . Major products formed from these reactions include substituted benzofurans and other benzofuran derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have shown significant anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are also being explored for their potential use as therapeutic agents for various diseases, including cancer and viral infections .
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Studies have shown that benzofuran derivatives can exert pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis . These compounds also inhibit the release of proinflammatory interleukin 6 (IL-6) in cancer cells .
Comparison with Similar Compounds
2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds, such as 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one and its derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action . The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H13NO/c1-8-2-3-9-7-10(4-5-12)13-11(9)6-8/h2-3,6-7H,4-5,12H2,1H3 |
InChI Key |
VWFGIXOTCBEYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)CCN |
Origin of Product |
United States |
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